

Technical Guide: Solubility Profile and Solvent Selection for 2-Benzofuraneacetic Acid

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Compound of Interest

Compound Name: 2-Benzofuraneacetic acid

Cat. No.: B7902921

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Executive Summary & Physicochemical Profile

2-Benzofuraneacetic acid (also known as Benzofuran-2-ylacetic acid) is a bicyclic aromatic intermediate widely used in the synthesis of anti-arrhythmic drugs (e.g., Amiodarone derivatives) and bioactive heterocyclic compounds.^{[1][2][3]} Its solubility behavior is governed by the competition between its lipophilic benzofuran moiety and its hydrophilic carboxylic acid tail.

Understanding its solubility is critical for three phases of development: reaction medium selection, liquid-liquid extraction, and recrystallization.

Physicochemical Characterization

Property	Value / Characteristic	Implication for Solubility
CAS Number	156-06-9	Unique Identifier
Molecular Formula	C ₁₀ H ₈ O ₃	MW: 176.17 g/mol
Melting Point	97–99 °C	Ideal range for recrystallization (solid at RT, melts <100°C).[1] [2]
Acidity (pKa)	~4.0 – 4.3 (Predicted)	Soluble in basic aqueous solutions; insoluble in acidic water.
LogP	~2.0 – 2.5	Moderate lipophilicity; prefers organic solvents over pure water.
H-Bonding	Donor (1), Acceptor (3)	Capable of dimerization in non-polar solvents.

Solubility Thermodynamics & Solvent Screening

The "Like Dissolves Like" Mechanism

The molecule exhibits amphiphilic behavior:

- The Benzofuran Ring: Planar, aromatic, and lipophilic.[4] It drives solubility in halogenated solvents (DCM, Chloroform) and aromatics (Toluene).
- The Acetic Acid Tail: Polar and capable of hydrogen bonding. It drives solubility in alcohols (Methanol, Ethanol) and allows for pH-dependent solubility in water.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with **2-Benzofuraneacetic acid**.

Solvent Class	Specific Solvents	Solubility Rating	Technical Notes
Halogenated	Dichloromethane (DCM), Chloroform	High	Excellent for extraction. No H-bonding interference.
Esters	Ethyl Acetate (EtOAc), Isopropyl Acetate	High	Preferred green alternative to DCM for extraction.
Alcohols	Methanol, Ethanol, IPA	High (Hot) / Moderate (Cold)	Primary choice for recrystallization. Disrupts acid dimers.
Aromatics	Toluene, Xylene	Moderate	Good for recrystallization if high-temperature solubility is needed.
Ethers	THF, MTBE, Diethyl Ether	High	Excellent reaction solvents; MTBE is good for precipitation.
Alkanes	Hexanes, Heptane, Cyclohexane	Low (Antisolvent)	Used to crash out the product from EtOAc or Toluene solutions.
Water	Water	pH Dependent	Insoluble at pH < 3. Highly soluble at pH > 8 (as carboxylate salt).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To quantify exact solubility limits for process optimization.

- Preparation: Weigh 500 mg of **2-Benzofuraneacetic acid** into a tared 20 mL scintillation vial.

- Solvent Addition: Add the target solvent in 0.5 mL increments while stirring at a fixed temperature (e.g., 25°C).
- Saturation: Continue addition until the solid fails to dissolve after 10 minutes of vigorous stirring.
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed dish.
- Evaporation: Evaporate the solvent under vacuum or nitrogen stream.
- Calculation:

Protocol B: Purification via Recrystallization (Ethanol/Water System)

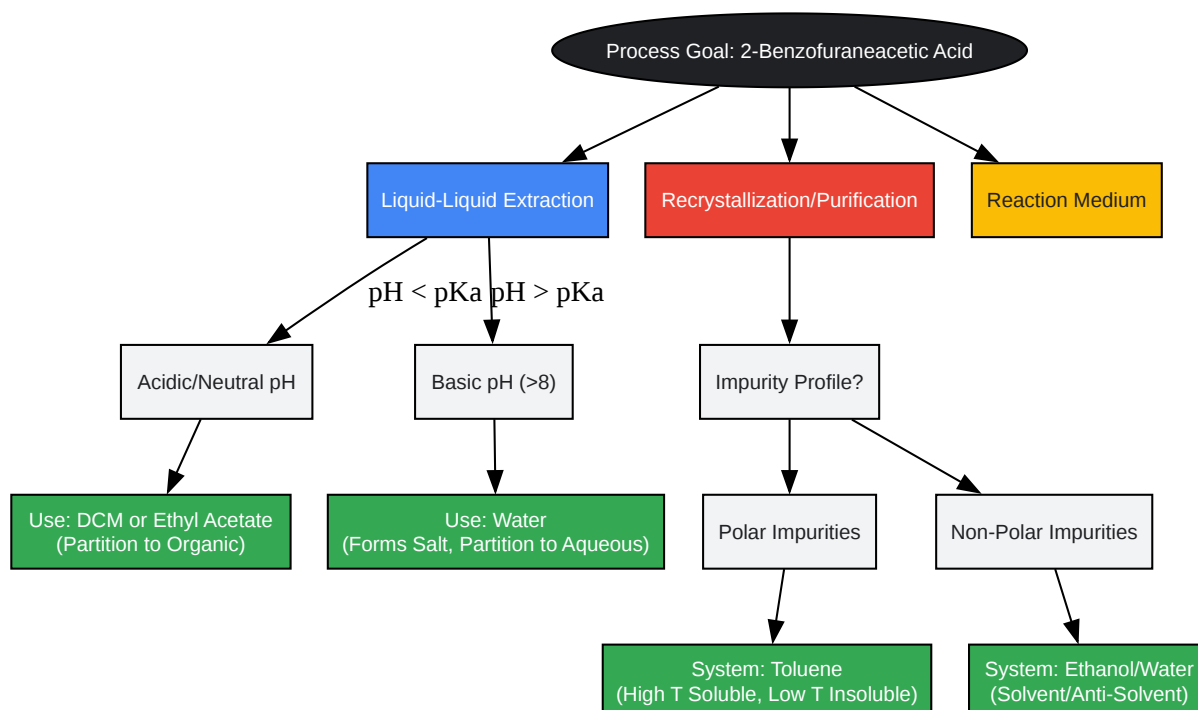
Objective: To purify crude material using the "solvent/anti-solvent" method.

- Dissolution: Place 5.0 g of crude **2-Benzofuraneacetic acid** in a round-bottom flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve the solid completely.
- Filtration (Hot): If insoluble particles remain (dust/inorganics), filter the hot solution rapidly through a pre-warmed fluted filter paper.
- Nucleation: Remove from heat. Add Water (anti-solvent) dropwise to the hot ethanol solution until a faint, persistent turbidity (cloudiness) appears.^[5]
- Clarification: Add 1-2 mL of hot ethanol to clear the solution.
- Crystallization: Allow the flask to cool slowly to room temperature undisturbed (2 hours). Then, cool in an ice bath (0-5°C) for 1 hour to maximize yield.
- Isolation: Filter the white crystals via vacuum filtration. Wash the cake with cold 50:50 Ethanol/Water.
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualizations

Diagram 1: Solubility & Purification Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the process goal (Extraction vs. Crystallization).

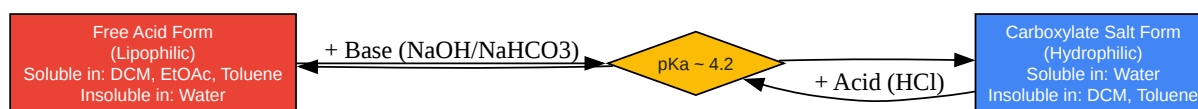


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Caption: Decision matrix for solvent selection based on unit operation and impurity profile.

Diagram 2: pH-Dependent Solubility Mechanism

Understanding the acid-base equilibrium is vital for extraction efficiency.



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Caption: The reversible transition between the lipophilic free acid and hydrophilic salt form dictates extraction strategy.

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